Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate
Description
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Properties
IUPAC Name |
benzyl 2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O4/c20-19(21,22)13-25-16(26)10-24(18(25)28)15-6-8-23(9-7-15)11-17(27)29-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVLJTAPPFGYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H24F3N3O3. The compound features a piperidine ring and an imidazolidine moiety with significant fluorinated groups that may influence its biological interactions.
Synthesis
Research indicates various synthetic routes for derivatives of similar compounds. For example, the synthesis of benzothiazole derivatives has been explored extensively, showcasing methodologies that could be adapted for synthesizing this compound. Such methods often involve the reaction of substituted anilines with isocyanates under controlled conditions to yield desired products with specific biological activities .
Antimicrobial Properties
Studies have shown that related compounds exhibit broad-spectrum antimicrobial activities. For instance, derivatives have demonstrated significant antibacterial and antifungal effects in vitro. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50 μg/mL against various pathogens .
Antitumor Activity
Compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines. In particular, studies involving human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines have shown promising results where certain derivatives inhibited cell proliferation significantly .
The biological mechanisms through which these compounds exert their effects are varied but often involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies have indicated that certain derivatives inhibit the interaction between amyloid beta peptide and associated proteins implicated in Alzheimer's disease .
Case Studies
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Antimicrobial Screening : A study screened several derivatives for antimicrobial activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications to the benzyl group enhanced activity significantly.
Compound MIC (μg/mL) Compound A 25 Compound B 50 Compound C 100 - Antitumor Efficacy : In vitro testing on MDA-MB-231 cells revealed that a derivative of this compound exhibited an IC50 value of 6.46 μM, suggesting potent antitumor activity.
Q & A
Basic: What synthetic strategies are recommended for preparing Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate?
Answer:
The synthesis involves three key steps:
Imidazolidinone Formation : React 2,4-dioxoimidazolidine with 2,2,2-trifluoroethyl bromide under basic conditions (K₂CO₃ in DMF, 3 h, room temperature) to introduce the trifluoroethyl group at position 3 .
Piperidine Functionalization : Couple the imidazolidinone intermediate with piperidine via nucleophilic substitution or Buchwald-Hartwig amination, ensuring regioselectivity by controlling solvent polarity and temperature (e.g., reflux in THF) .
Benzyl Esterification : Use benzyl bromide and a carboxylate-activated intermediate (e.g., via EDCI/HOBt coupling) to form the final ester .
Key Considerations : Optimize reaction time and stoichiometry to avoid side products like over-alkylation or ester hydrolysis.
Advanced: How can conflicting data on the compound's inhibition of carbonic anhydrase isoforms be resolved?
Answer:
Address discrepancies using:
- Isoform-Specific Assays : Employ stopped-flow spectroscopy to measure kinetic parameters (e.g., kcat/KM) for human isoforms CA-I, CA-II, and CA-IX .
- Structural Analysis : Perform X-ray crystallography of the compound bound to CA isoforms to identify binding interactions (e.g., sulfonamide coordination to Zn²⁺ vs. hydrophobic trifluoroethyl interactions) .
- Comparative Studies : Benchmark against analogs (e.g., benzenesulfonamide derivatives in ) to assess substituent effects on isoform selectivity .
Basic: What analytical methods ensure structural fidelity and purity of the compound?
Answer:
- Chromatography : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5, methanol gradient) for purity assessment .
- Spectroscopy :
- Elemental Analysis : Validate C, H, N composition (±0.4% tolerance) .
Advanced: What computational approaches predict the compound's interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase or histamine receptors. Focus on π-π stacking (benzyl group) and hydrogen bonding (imidazolidinone carbonyl) .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories in GROMACS) to assess trifluoroethyl hydrophobicity and conformational flexibility .
- SAR Analysis : Compare with analogs (e.g., piperidine-sulfonamide derivatives in ) to refine pharmacophore models .
Basic: What are critical stability considerations for handling and storage?
Answer:
- Storage : Store at -20°C under argon to prevent ester hydrolysis or oxidation. Use amber vials to limit light exposure .
- Stability Testing : Monitor degradation via HPLC (e.g., new peaks at 254 nm) over 6 months. Adjust pH to 6-7 in solution to minimize hydrolysis .
Advanced: How does the trifluoroethyl group impact pharmacokinetics (PK) and metabolic stability?
Answer:
- Lipophilicity : Measure logP (e.g., shake-flask method) to assess enhanced membrane permeability vs. non-fluorinated analogs .
- Metabolic Resistance : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to evaluate CYP450-mediated oxidation. The CF₃ group reduces metabolic clearance by ~40% compared to ethyl analogs .
- In Vivo PK : Compare AUC and half-life in rodent models with structurally related compounds (e.g., ’s trifluoroethyl-containing drugs) .
Advanced: What strategies resolve regioselectivity challenges during imidazolidinone alkylation?
Answer:
- Base Selection : Use K₂CO₃ (mild) instead of stronger bases to minimize over-alkylation. DMF enhances solubility of intermediates .
- Temperature Control : Maintain 25°C during alkylation to favor N3-substitution over N1 (ΔG‡ ~2 kcal/mol difference) .
- Monitoring : Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and isolate intermediates via column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
